

# Epibetulinic Acid chemical structure and properties

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Compound of Interest		
Compound Name:	Epibetulinic Acid	
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# **Epibetulinic Acid: A Comprehensive Technical Guide**

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

**Epibetulinic acid**, a pentacyclic triterpenoid of the lupane class, is a naturally occurring compound that has garnered significant interest within the scientific community. As a stereoisomer of betulinic acid, it shares a similar foundational structure while exhibiting distinct physicochemical and pharmacological properties. This technical guide provides an in-depth overview of the chemical structure, key properties, and known biological activities of **epibetulinic acid**. Particular focus is placed on its roles as an anti-inflammatory agent, a modulator of the TGR5 receptor, and a potential anti-HIV agent. This document summarizes quantitative data, outlines experimental methodologies, and visualizes key signaling pathways to serve as a comprehensive resource for researchers in pharmacology and drug development.

#### **Chemical Structure and Identification**

**Epibetulinic acid** is characterized by a pentacyclic lupane skeleton with a carboxylic acid group at position C-28 and a hydroxyl group at the C-3 position in the alpha configuration. This  $3\alpha$ -hydroxyl orientation distinguishes it from its more common epimer, betulinic acid, which possesses a  $3\beta$ -hydroxyl group.



Table 1: Chemical Identifiers for **Epibetulinic Acid** 

Identifier	Value	Reference
IUPAC Name	(1R,3aS,5aR,5bR,7aR,9R,11a R,11bR,13aR,13bR)-9- hydroxy-5a,5b,8,8,11a- pentamethyl-1-prop-1-en-2-yl- 1,2,3,4,5,6,7,7a,9,10,11,11b,1 2,13,13a,13b- hexadecahydrocyclopenta[a]ch rysene-3a-carboxylic acid	[1]
Molecular Formula	С30Н48О3	[1][2]
Molecular Weight	456.7 g/mol	[1][2]
CAS Number	38736-77-5	[2][3]
SMILES	CC(=C) [C@@H]1CC[C@]2([C@H]1[C @H]3CC[C@@H]4[C@]5(CCINVALID-LINKO)C)C(=O)O	[1]
InChl	InChI=1S/C30H48O3/c1- 18(2)19-10-15- 30(25(32)33)17-16- 28(6)20(24(19)30)8-9-22- 27(5)13-12- 23(31)26(3,4)21(27)11-14- 29(22,28)7/h19-24,31H,1,8- 17H2,2-7H3, (H,32,33)/t19-,20+,21-,22+,23+ ,24+,27-,28+,29+,30-/m0/s1	[1]
InChlKey	QGJZLNKBHJESQX- ULZDWRHHSA-N	[1]
Synonyms	3-epi-Betulinic acid, 3α- Hydroxylup-20(29)-en-28-oic acid	[2]



## **Physicochemical Properties**

The physical and chemical characteristics of **epibetulinic acid** are crucial for its handling, formulation, and pharmacokinetic profiling.

Table 2: Physicochemical Properties of Epibetulinic Acid

Property	Value	Reference
Melting Point	277 °C	[2]
Boiling Point	550.0 ± 33.0 °C (Predicted)	[2][3]
Density	1.065 g/cm <sup>3</sup>	[2]
рКа	4.61 ± 0.70 (Predicted)	[2][3]
Appearance	White to off-white solid	[3]
Solubility	Soluble in DMSO, methanol, ethanol, chloroform, dichloromethane, ethyl acetate, and acetone.	[3][4]
Storage Temperature	2-8°C	[2][3]

# Pharmacological Properties and Biological Activities

**Epibetulinic acid** and its derivatives have demonstrated a range of biological activities, with notable effects in anti-inflammatory, metabolic, and anti-viral research.

### **Anti-Inflammatory Activity**

**Epibetulinic acid** exhibits potent anti-inflammatory effects.[4] Studies on its closely related isomer, betulinic acid, have shown that these effects are mediated through the inhibition of key inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[5][6][7] This leads to a reduction in the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2).[4]



### **TGR5 Receptor Agonism**

A significant area of research for **epibetulinic acid** is its activity as a potent and selective agonist for the Takeda G-protein-coupled receptor 5 (TGR5).[8] TGR5 is a bile acid receptor that, upon activation, stimulates the secretion of glucagon-like peptide-1 (GLP-1), a key hormone in glucose homeostasis.[8][9] This makes TGR5 an attractive target for the treatment of metabolic disorders like type 2 diabetes.[10] Studies have shown that 3- $\alpha$ -OH triterpenoids, like **epibetulinic acid**, have a higher potency for TGR5 compared to their 3- $\beta$ -OH counterparts. [8]

### **Anti-HIV Activity**

**Epibetulinic acid** has been reported to exhibit strong anti-HIV activity.[3] While the precise mechanism for **epibetulinic acid** is still under investigation, research on its parent compound, betulinic acid, and its derivatives has identified them as novel anti-HIV agents that inhibit viral maturation.[11] Some derivatives have shown extremely potent inhibitory activity against HIV-1 replication.[12]

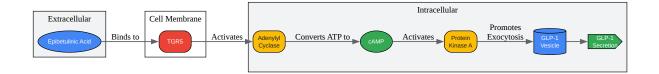
Table 3: Summary of Reported IC<sub>50</sub> Values for Betulinic Acid (as a reference for potential activity of **Epibetulinic Acid**)



Activity	Cell Line/Target	IC50 Value	Reference
Antiproliferative	Human Melanoma	1.5 - 1.6 μg/mL	[13]
Antiproliferative	Human Melanoma	2.21 - 15.94 μΜ	[14]
Antiproliferative	Neuroblastoma	14 - 17 μg/mL	[13]
Antiproliferative	Ovarian Cancer	1.8 - 4.5 μg/mL	[13]
Antiproliferative	Lung Cancer	1.5 - 4.2 μg/mL	[13]
Antiproliferative	Cervical Cancer	1.8 μg/mL	[13]
α-Glucosidase Inhibition	Yeast α-glucosidase	14.9 μΜ	[13]
Anti-HIV-2	-	0.15 - 0.17 μΜ	[15]
Anti-HIV-1	MT-4 cells	0.011 μg/ml (for a derivative)	[11]

# Signaling Pathways TGR5 Signaling Pathway

**Epibetulinic acid** acts as an agonist of TGR5, initiating a signaling cascade that leads to the secretion of GLP-1. This pathway is of significant interest for the development of therapeutics for metabolic diseases.



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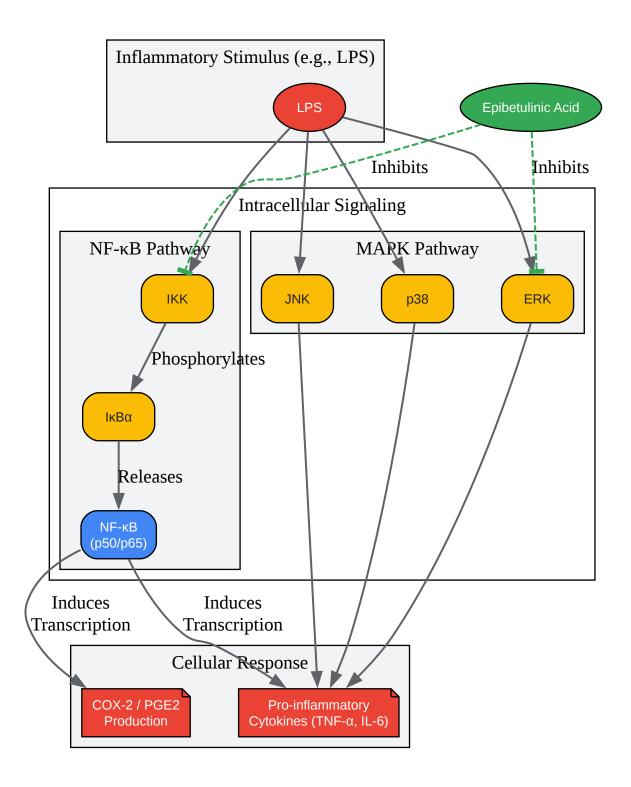


Caption: TGR5 signaling pathway activated by Epibetulinic Acid.

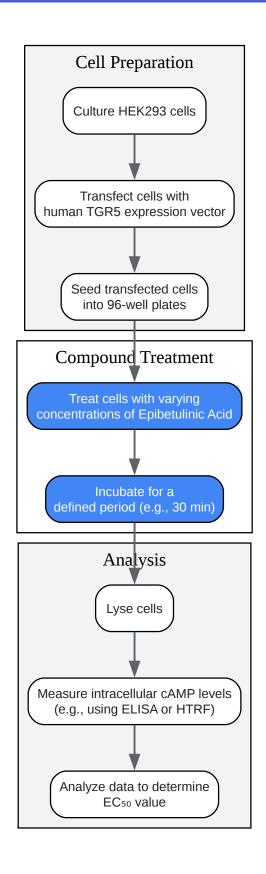
## NF-κB and MAPK Anti-Inflammatory Signaling

The anti-inflammatory effects of compounds like **epibetulinic acid** are often attributed to the inhibition of the NF-kB and MAPK signaling pathways. These pathways are central to the inflammatory response.









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